molecular formula C12H13N3 B2408953 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1250229-79-8

2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2408953
CAS No.: 1250229-79-8
M. Wt: 199.257
InChI Key: LUOHDKRPIOJUFA-UHFFFAOYSA-N
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Description

2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that combines an allylamino group and a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of aniline derivatives with 2,4-dichloropyridine-3-carbonitrile in the presence of a base such as DIPEA (N,N-diisopropylethylamine) under microwave irradiation at temperatures ranging from 120°C to 160°C . The reaction mixture is then purified using standard techniques such as reverse-phase chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to amines under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group may yield N-oxides, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Furopyridines: These compounds share a similar pyridine core but with a fused furan ring.

    Thienopyridines: These have a fused thiophene ring instead of the cyclopentane ring.

    Pyrrolopyridines: These contain a fused pyrrole ring.

Uniqueness

2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(prop-2-enylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-6-14-12-10(8-13)7-9-4-3-5-11(9)15-12/h2,7H,1,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOHDKRPIOJUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=C2CCCC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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